molecular formula C13H10ClN3O B11792091 4-((6-Chlorooxazolo[5,4-b]pyridin-2-yl)methyl)aniline

4-((6-Chlorooxazolo[5,4-b]pyridin-2-yl)methyl)aniline

Cat. No.: B11792091
M. Wt: 259.69 g/mol
InChI Key: OAROSPRYTAJVJQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((6-Chlorooxazolo[5,4-b]pyridin-2-yl)methyl)aniline typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned steps, with optimization for yield and purity. The process may involve the use of automated reactors and stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

4-((6-Chlorooxazolo[5,4-b]pyridin-2-yl)methyl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-((6-Chlorooxazolo[5,4-b]pyridin-2-yl)methyl)aniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, although not yet approved for medical use.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-((6-Chlorooxazolo[5,4-b]pyridin-2-yl)methyl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((6-Chlorooxazolo[5,4-b]pyridin-2-yl)methyl)aniline is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its chloro-substituted oxazolo[5,4-b]pyridine ring and benzene ring attachment make it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C13H10ClN3O

Molecular Weight

259.69 g/mol

IUPAC Name

4-[(6-chloro-[1,3]oxazolo[5,4-b]pyridin-2-yl)methyl]aniline

InChI

InChI=1S/C13H10ClN3O/c14-9-6-11-13(16-7-9)18-12(17-11)5-8-1-3-10(15)4-2-8/h1-4,6-7H,5,15H2

InChI Key

OAROSPRYTAJVJQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC2=NC3=C(O2)N=CC(=C3)Cl)N

Origin of Product

United States

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